Cas no 90150-99-5 (5-bromo-2-methoxybenzene-1-thiol)

5-Bromo-2-methoxybenzene-1-thiol is a brominated aromatic thiol compound featuring a methoxy substituent at the ortho position relative to the thiol group. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the formation of sulfur-containing heterocycles or as a building block for pharmaceuticals and agrochemicals. The bromine atom offers a site for further functionalization via cross-coupling reactions, while the thiol group enables conjugation or metal coordination. Its stability under standard conditions and well-defined reactivity profile make it a valuable intermediate for researchers in medicinal chemistry and materials science. The compound is typically handled under inert atmospheres due to the sensitivity of the thiol moiety.
5-bromo-2-methoxybenzene-1-thiol structure
90150-99-5 structure
商品名:5-bromo-2-methoxybenzene-1-thiol
CAS番号:90150-99-5
MF:C7H7OSBr
メガワット:219.099
MDL:MFCD00068899
CID:3385806
PubChem ID:11276017

5-bromo-2-methoxybenzene-1-thiol 化学的及び物理的性質

名前と識別子

    • BENZENETHIOL, 5-BROMO-2-METHOXY-
    • 5-Bromo-2-methoxythiophenol
    • 5-bromo-2-methoxybenzene-1-thiol
    • 5-BROMO-2-METHOXYBENZENETHIOL
    • DTXCID101737140
    • 90150-99-5
    • DTXSID901307195
    • QDA15099
    • G22364
    • SCHEMBL47014
    • 2-methoxy-5-bromo-thiophenol
    • EN300-85417
    • NVWMBFHESONALO-UHFFFAOYSA-N
    • 832-966-1
    • Z367661854
    • MDL: MFCD00068899
    • インチ: InChI=1S/C7H7BrOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3
    • InChIKey: NVWMBFHESONALO-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C(C=C1)Br)S

計算された属性

  • せいみつぶんしりょう: 217.94010Da
  • どういたいしつりょう: 217.94010Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 10.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5-bromo-2-methoxybenzene-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-85417-5.0g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 95.0%
5.0g
$1064.0 2025-03-21
eNovation Chemicals LLC
Y1266163-5g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 97%
5g
$1560 2024-06-06
Fluorochem
038041-5g
5-Bromo-2-methoxythiophenol
90150-99-5
5g
£810.00 2022-03-01
Enamine
EN300-85417-1.0g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 95.0%
1.0g
$245.0 2025-03-21
1PlusChem
1P01ALC4-5g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 97%
5g
$962.00 2025-03-19
1PlusChem
1P01ALC4-10g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 95%
10g
$2642.00 2023-12-15
Enamine
EN300-85417-10g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 95%
10g
$2087.0 2023-09-02
eNovation Chemicals LLC
Y1266163-250mg
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 97%
250mg
$295 2025-02-19
Enamine
EN300-85417-0.1g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 95.0%
0.1g
$85.0 2025-03-21
Enamine
EN300-85417-5g
5-bromo-2-methoxybenzene-1-thiol
90150-99-5 95%
5g
$1064.0 2023-09-02

5-bromo-2-methoxybenzene-1-thiol 関連文献

5-bromo-2-methoxybenzene-1-thiolに関する追加情報

5-Bromo-2-Methoxybenzene-1-Thiol: A Comprehensive Overview

The compound 5-bromo-2-methoxybenzene-1-thiol (CAS No. 90150-99-5) is a fascinating organic molecule with a unique structure and diverse applications in various fields of chemistry and materials science. This compound, also referred to as 5-bromo-2-methoxythiophenol, has garnered significant attention due to its potential in drug discovery, material synthesis, and catalytic processes. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the application of this compound.

The molecular structure of 5-bromo-2-methoxybenzene-1-thiol consists of a benzene ring substituted with a bromine atom at position 5, a methoxy group at position 2, and a thiol (-SH) group at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. The presence of the thiol group introduces nucleophilic character, while the methoxy group contributes electron-donating effects, enhancing the molecule's reactivity in certain contexts.

Recent studies have explored the role of 5-bromo-2-methoxybenzene-1-thiol in the synthesis of advanced materials such as metalloporphyrins and coordination polymers. For instance, researchers have utilized this compound as a building block for constructing two-dimensional (2D) materials with potential applications in electronics and sensing technologies. The ability of this molecule to coordinate with metal ions has been exploited to create hybrid materials with tailored magnetic and optical properties.

In the realm of drug discovery, 5-bromo-2-methoxybenzene-1-thiol has shown promise as a lead compound for developing anti-inflammatory and anticancer agents. Its thiol group facilitates redox cycling, which is crucial for modulating cellular responses. Recent experiments have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, making them potential candidates for therapeutic interventions.

The synthesis of 5-bromo-2-methoxybenzene-1-thiol typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the bromination of 2-methoxybenzenethiol using elemental bromine in a polar solvent under specific temperature conditions. The reaction sequence often includes purification steps such as column chromatography to isolate the desired product.

From an environmental perspective, understanding the degradation pathways of 5-bromo-2-methoxybenzene-1-thiol is essential for assessing its ecological impact. Recent research has focused on microbial degradation mechanisms, revealing that certain bacteria can metabolize this compound under anaerobic conditions. These findings are critical for developing bioremediation strategies to address potential contamination issues.

In conclusion, 5-bromo-2-methoxybenzene-1-thiol (CAS No. 90150-99-5) is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in material science, pharmacology, and environmental chemistry. As ongoing research continues to uncover new applications and mechanisms involving this compound, its role in advancing technological and therapeutic innovations is expected to grow further.

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